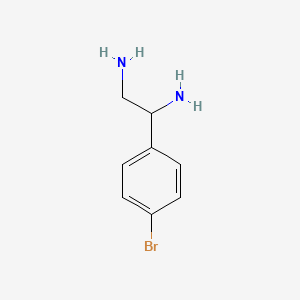

1-(4-bromophenyl)ethane-1,2-diamine

Description

1-(4-Bromophenyl)ethane-1,2-diamine is a brominated aromatic diamine featuring a primary amine group (-NH₂) and a secondary amine (-NH-) attached to adjacent carbons of an ethane backbone, with a 4-bromophenyl substituent on the ethane chain. This compound is structurally versatile, serving as a precursor for synthesizing Schiff base ligands, pharmaceutical intermediates, and coordination complexes . Its bromine atom enhances electron-withdrawing properties, influencing reactivity in cross-coupling reactions and metal coordination . Synthetically, it is prepared via nucleophilic substitution or condensation reactions, as seen in analogues like N1-(4-fluorophenyl)ethane-1,2-diamine and derivatives with quinoline or pyrimidine moieties .

Properties

IUPAC Name |

1-(4-bromophenyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,5,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICBHEQTGNGHHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromophenyl)ethane-1,2-diamine can be synthesized through several methods. One common approach involves the lithium-halogen exchange reaction. In this method, 4-bromophenyl ethane is treated with n-butyllithium at low temperatures (around -84°C), followed by the addition of iodine to produce the desired compound .

Industrial Production Methods

Industrial production methods for 1-(4-bromophenyl)ethane-1,2-diamine typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

Scientific Research Applications

1-(4-Bromophenyl)ethane-1,2-diamine and its derivatives have applications across different fields. Research into its interaction with biological systems reveals potential effects on enzyme activity and receptor binding. These interactions may vary based on the specific biological target and environmental conditions.

- Pharmaceutical Development: The unique structure of (S)-1-(4-Bromophenyl)ethane-1,2-diamine hydrochloride allows it to act as a potential pharmaceutical agent, with implications in drug development aimed at treating various conditions due to its chiral nature.

- Synthesis of Complex Molecules: (S)-1-(4-Bromophenyl)ethane-1,2-diamine hydrochloride can be used in synthesizing more complex molecules and exploring its biological activities. This synthetic route ensures high yield and purity, which are critical for both laboratory research and industrial applications.

- Biological Activity: (S)-1-(4-Bromophenyl)ethane-1,2-diamine hydrochloride exhibits significant biological activity, particularly in pharmacology. Studies indicate that it can interact with various biological targets, influencing enzymatic activity and receptor interactions.

While specific case studies for 1-(4-Bromophenyl)ethane-1,2-diamine were not found in the search results, the compound's structural features suggest its potential in various applications:

- Chiral Synthesis: The compound can be used as a chiral building block in the synthesis of more complex molecules with specific stereochemistry.

- Drug Development: Its interactions with biological systems make it a candidate for drug development, particularly for conditions where enzyme activity and receptor binding are crucial.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(4-bromophenyl)ethane-1,2-diamine with analogous compounds, focusing on substituent effects, applications, and physicochemical properties.

Halogen-Substituted Analogues

Key Findings :

- Electronic Effects : Bromine’s strong electron-withdrawing nature increases acidity of amine groups compared to chloro and fluoro analogues, enhancing metal-binding affinity in coordination complexes .

- Steric Effects: Bis-substituted derivatives (e.g., bis-fluorophenyl) exhibit reduced conformational flexibility, limiting applications in catalysis compared to mono-substituted variants .

Aryl-Substituted Analogues

Key Findings :

- Bulkiness : The tert-butyl group in 1-(4-TERT-BUTYLPHENYL)ethane-1,2-diamine increases steric hindrance, reducing reactivity in condensation reactions but improving thermal stability .

- Electronic Tuning : Methoxy groups in N-[(4-Bromophenyl)(4-methoxyphenyl)methyl]ethane-1,2-diamine donate electron density, balancing bromine’s withdrawal for optimized ligand properties .

Aliphatic and Heterocyclic Derivatives

Key Findings :

- Pharmacological Potential: Bromophenyl-thienopyrimidine hybrids demonstrate enhanced bioactivity due to bromine’s hydrophobic interactions in enzyme binding pockets .

- Coordination Chemistry: Schiff base derivatives form stable Co(III) complexes with distinct IR and NMR profiles compared to non-Schiff analogues .

Comparison of Spectroscopic Data

Biological Activity

1-(4-Bromophenyl)ethane-1,2-diamine, also known as 4-bromo-phenyl-ethane-1,2-diamine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1-(4-Bromophenyl)ethane-1,2-diamine has the following molecular structure:

- Molecular Formula : C8H10BrN2

- Molecular Weight : 216.08 g/mol

The presence of the bromine atom in the para position of the phenyl ring is believed to influence its biological activity by enhancing lipophilicity and modulating interaction with biological targets.

The biological activity of 1-(4-bromophenyl)ethane-1,2-diamine is primarily attributed to its ability to interact with various molecular targets within cells:

- Inhibition of Enzymes : This compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It may act as a ligand for certain receptors, impacting signaling pathways critical for cellular function and survival.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-(4-bromophenyl)ethane-1,2-diamine. For instance:

- A study evaluated its cytotoxic effects against leukemia cell lines (HL60, K562) using the MTT assay. The compound exhibited a selective cytotoxic profile, particularly against K562 cells with a selectivity index ranging from 1.89 to 5.50 compared to doxorubicin .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HL60 | 12.5 | 3.51 |

| K562 | 7.5 | 5.50 |

Neuroprotective Effects

In addition to its anticancer properties, there are indications that this compound may possess neuroprotective effects. Research suggests that it could mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Study: Anticancer Activity

In a recent study, derivatives of 1-(4-bromophenyl)ethane-1,2-diamine were synthesized and tested for their anticancer activity. The compounds were assessed against multiple leukemia cell lines and displayed promising results in inhibiting cell growth while sparing normal fibroblasts .

Molecular Docking Studies

Molecular docking studies have been conducted to understand how 1-(4-bromophenyl)ethane-1,2-diamine interacts with target proteins such as BCR-ABL1 tyrosine kinase. These studies indicated favorable binding affinities, suggesting that this compound could serve as a lead in developing targeted therapies for chronic myeloid leukemia .

Q & A

Q. How do in vitro and in vivo toxicity profiles diverge, and what models bridge this gap?

- Methodological Answer :

- 3D organoids : Mimic tissue-specific toxicity better than monolayer cultures .

- Zebrafish models : High-throughput screening for hepatotoxicity/neurotoxicity .

- PBPK modeling : Predicts pharmacokinetics across species to prioritize in vivo tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.